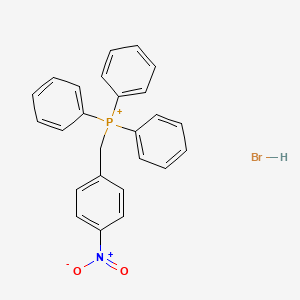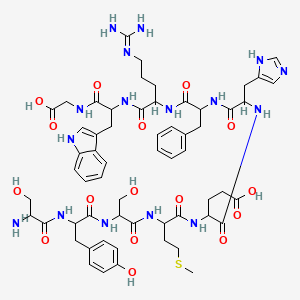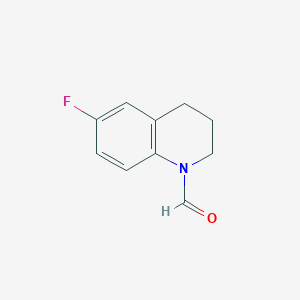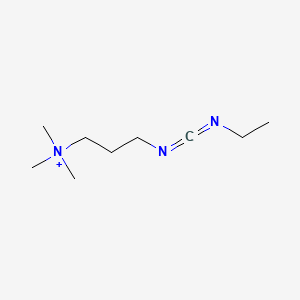
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is an organic phosphorus compound with the molecular formula C25H21BrNO2P. It is commonly used as an intermediate in pharmaceutical synthesis and in the preparation of photosensitizers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 4-nitrobenzyl bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of 4-aminophenyl derivatives.
Reduction: Formation of reduced phosphonium compounds.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and other chemical processes .
相似化合物的比较
Similar Compounds
- (4-nitrophenyl)methyl-triphenylphosphonium chloride
- (4-nitrophenyl)methyl-triphenylphosphonium iodide
- (4-nitrophenyl)methyl-triphenylphosphonium fluoride
Uniqueness
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant may exhibit different properties in terms of stability and reactivity under various conditions .
属性
分子式 |
C25H22BrNO2P+ |
|---|---|
分子量 |
479.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI 键 |
IPJPTPFIJLFWLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)



![Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)


